2-(Benzyloxy)-4-methoxyphenylboronic acid
Overview
Description
2-(Benzyloxy)-4-methoxyphenylboronic acid is an organic compound that belongs to the class of phenylboronic acids. These compounds are characterized by the presence of a boronic acid group attached to a phenyl ring. The benzyloxy and methoxy substituents on the phenyl ring provide unique chemical properties and reactivity to this compound. Phenylboronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-methoxyphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-benzyloxy-4-methoxyphenyl bromide and a boronic acid derivative.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 2-benzyloxy-4-methoxyphenyl bromide with a boronic acid derivative in the presence of a palladium catalyst and a base.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-methoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Phenols, quinones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-(Benzyloxy)-4-methoxyphenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity . The boronic acid group interacts with specific molecular targets, leading to the modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the benzyloxy and methoxy substituents, resulting in different reactivity and applications.
2-(Benzyloxy)phenylboronic Acid: Similar structure but without the methoxy group, leading to variations in chemical properties and reactivity.
4-Methoxyphenylboronic Acid: Lacks the benzyloxy group, affecting its chemical behavior and applications.
Uniqueness
2-(Benzyloxy)-4-methoxyphenylboronic acid is unique due to the presence of both benzyloxy and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. These substituents also provide additional sites for functionalization, making it a valuable compound in synthetic chemistry and material science .
Properties
IUPAC Name |
(4-methoxy-2-phenylmethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-12-7-8-13(15(16)17)14(9-12)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWSWTBVVWOEHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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